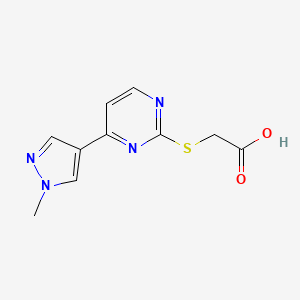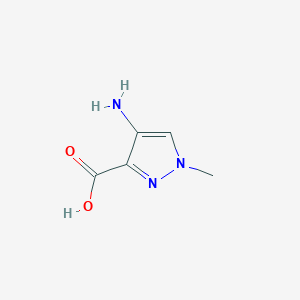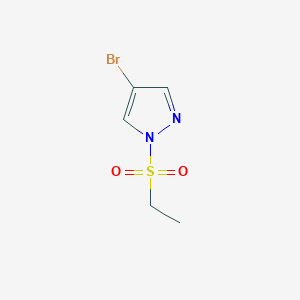
4-Bromo-1-ethanesulfonyl-1H-pyrazole
Descripción general
Descripción
“4-Bromo-1-ethanesulfonyl-1H-pyrazole” is a chemical compound with the molecular formula C7H11BrN2O2S . It is a derivative of pyrazole, which is a basic aromatic ring and one of the isomers of diazole . This compound is used in the synthesis of various pharmaceutical and biologically active compounds .
Synthesis Analysis
The synthesis of pyrazole derivatives, including “this compound”, involves several methods. One common method is the [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes . Another method involves the condensation of ketones, aldehydes, and hydrazine monohydrochloride to form pyrazoline intermediates, which are then oxidized to form pyrazoles . In the case of “this compound”, it is used as a blocking agent in the synthesis of polyurethanes .
Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using various spectroscopic techniques. The InChI code for this compound is 1S/C7H11BrN2O2S/c1-2-13(11,12)4-3-10-6-7(8)5-9-10/h5-6H,2-4H2,1H3 .
Chemical Reactions Analysis
“this compound” is involved in various chemical reactions. For instance, it is used as a blocking agent in the synthesis of polyurethanes . The blocked adducts deblock at 238 °C, regenerating TDI and the blocking agent 4-bromopyrazole .
Aplicaciones Científicas De Investigación
Synthesis and Biological Evaluation
4-Bromo-1-ethanesulfonyl-1H-pyrazole and its derivatives have been extensively studied in the field of synthetic chemistry and biological evaluation. For instance, Bondavalli et al. (1988) described the synthesis of N-substituted derivatives of 1H-pyrazoles, which showed notable analgesic activity in mice, as well as moderate hypotensive, bradycardic, and antiinflammatory activities in rats (Bondavalli et al., 1988). Similarly, Bekhit et al. (2003) synthesized a series of 1H-pyrazole derivatives, which demonstrated significant anti-inflammatory and antimicrobial activities, with one compound in particular exhibiting a good safety margin and no ulcerogenic effect (Bekhit & Fahmy, 2003).
Structure and Tautomerism Studies
The structure and tautomerism of 4-bromo substituted 1H-pyrazoles have been a subject of interest. Trofimenko et al. (2007) conducted studies using multinuclear magnetic resonance spectroscopy and X-ray crystallography, revealing insights into the tautomerism of these compounds in solid state and solution (Trofimenko et al., 2007).
Antimicrobial Activity
The antimicrobial properties of this compound derivatives have been evaluated. Pundeer et al. (2013) synthesized derivatives that displayed significant in vitro antibacterial and antifungal activities, comparing favorably with commercial antibiotics and antifungal agents (Pundeer et al., 2013).
Synthesis Methodologies
In the domain of synthesis methodologies, Heinisch et al. (1990) explored directed lithiation of 4-bromo-1-phenyl-sulphonylpyrazole, offering a convenient approach to vicinally disubstituted pyrazoles (Heinisch et al., 1990). This highlights the versatility and potential for functional modification in 1H-pyrazole chemistry.
Mecanismo De Acción
Target of Action
It is known that 4-bromopyrazole, a related compound, can act as an inhibitor of liver alcohol dehydrogenase .
Mode of Action
It’s known that 4-bromopyrazole can inhibit the oxidative phosphorylation, the atp -32 p exchange reaction, and energy dependent and independent calcium uptake .
Biochemical Pathways
Given its potential inhibitory action on liver alcohol dehydrogenase, it may impact the metabolism of alcohol and related compounds .
Pharmacokinetics
It’s known that 4-bromopyrazole is slightly soluble in water , which may influence its absorption and distribution in the body.
Result of Action
It’s known that 4-bromopyrazole can inhibit certain biochemical reactions, potentially leading to changes in cellular metabolism .
Action Environment
It’s known that 4-bromopyrazole should be stored in a cool, dry place in a tightly closed container, away from oxidizing agents , suggesting that its stability and efficacy may be affected by storage conditions.
Direcciones Futuras
“4-Bromo-1-ethanesulfonyl-1H-pyrazole” has potential applications in the synthesis of various pharmaceutical and biologically active compounds . It is also used in the synthesis of polyurethanes, an important class of polymers used extensively for preparing various apparel, shoesoles, etc . Future research may explore more applications of this compound in different fields.
Análisis Bioquímico
Biochemical Properties
4-Bromo-1-ethanesulfonyl-1H-pyrazole may be used as a starting material in the synthesis of 1,4′-bipyrazoles . It is also used in the synthesis of various pharmaceutical and biologically active compounds, including inhibitors . It is reported to inhibit the oxidative phosphorylation, the ATP -32 P exchange reaction, and energy dependent and independent calcium uptake .
Cellular Effects
The cellular effects of this compound are not fully understood due to the lack of specific studies. It is known to be involved in the synthesis of various pharmaceutical and biologically active compounds , which suggests that it may have significant effects on cellular processes.
Molecular Mechanism
The exact molecular mechanism of action of this compound is not fully understood. It is known to be involved in the synthesis of various pharmaceutical and biologically active compounds , suggesting that it may interact with various biomolecules
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are not well-documented. It is known to be slightly soluble in water , which may affect its stability and degradation over time.
Metabolic Pathways
The metabolic pathways involving this compound are not well-documented. It is known to be involved in the synthesis of various pharmaceutical and biologically active compounds , suggesting that it may interact with various enzymes or cofactors.
Propiedades
IUPAC Name |
4-bromo-1-ethylsulfonylpyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BrN2O2S/c1-2-11(9,10)8-4-5(6)3-7-8/h3-4H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLGHJLPCFKWOBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1C=C(C=N1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BrN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![methyl 4-benzyl-6-(3-chloro-4-methoxyphenyl)-1,3-dioxohexahydro-1H-furo[3,4-c]pyrrole-4-carboxylate](/img/structure/B3070706.png)

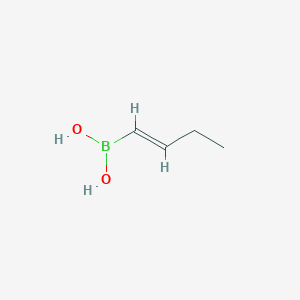
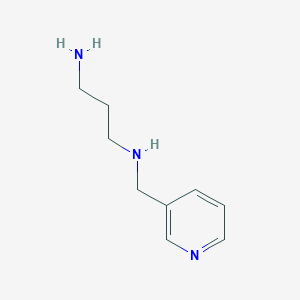
![4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]aniline](/img/structure/B3070745.png)
![2-methyl-3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B3070755.png)

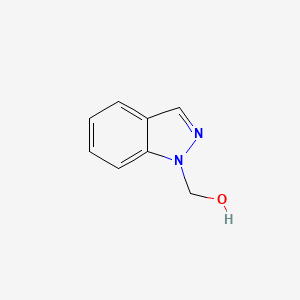
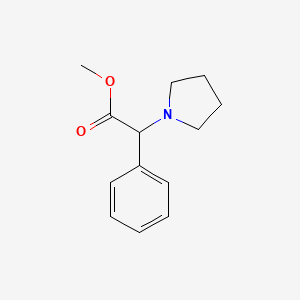
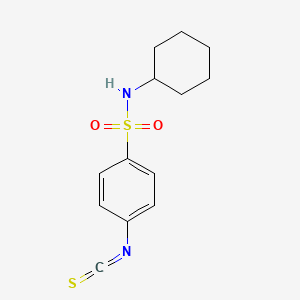
![Ethanesulfonic acid [2-(4-bromo-pyrazol-1-yl)-ethyl]-amide](/img/structure/B3070776.png)
